![molecular formula C15H12ClN5O2 B4570090 N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide](/img/structure/B4570090.png)
N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide
Overview
Description
N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridyl group, a benzotriazinone moiety, and a propanamide linkage, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide typically involves the following steps:
Formation of the Benzotriazinone Moiety: This step involves the cyclization of appropriate precursors to form the benzotriazinone ring.
Introduction of the Pyridyl Group: The pyridyl group is introduced through a substitution reaction, often involving a chlorinated pyridine derivative.
Coupling Reaction: The final step involves coupling the benzotriazinone and pyridyl intermediates through an amide bond formation, typically using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorinated pyridyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-pyridyl)picrylamine
- N-(2-chloro-5-nitrobenzylidene)-p-toluidine
Uniqueness
N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide stands out due to its unique combination of a pyridyl group, a benzotriazinone moiety, and a propanamide linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N~1~-(5-chloro-2-pyridyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a synthetic compound with notable biological activities. This article delves into its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of 397.8 g/mol. It is characterized by the presence of a chloro-pyridine moiety and a benzotriazinone structure, which are significant in its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H12ClN5O2 |
Molecular Weight | 397.8 g/mol |
Purity | ≥95% |
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzotriazinone core exhibit significant anticancer properties. For instance, derivatives of benzotriazinone were evaluated for their cytotoxic effects against various cancer cell lines. The IC50 values indicated that modifications to the benzotriazinone structure could enhance anticancer activity, particularly when combined with amino acid fragments such as tryptophan .
Antimicrobial Properties
Research has shown that this compound exhibits moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve inhibition of bacterial growth through disruption of cellular processes .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and managing urinary tract infections, respectively. The binding interactions with bovine serum albumin (BSA) further suggest its pharmacological viability .
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized various benzotriazinone derivatives and characterized them using NMR spectroscopy. The biological activities were assessed through in vitro assays, revealing promising anticancer properties .
- Antimicrobial Screening : In another study, a series of synthesized compounds were tested against multiple bacterial strains. The results indicated that certain derivatives showed enhanced antibacterial activity compared to standard antibiotics .
- Enzyme Interaction Studies : Docking studies revealed how this compound interacts with target enzymes. These interactions were quantified through binding affinity measurements, demonstrating its potential as a therapeutic agent in enzyme-related diseases .
Table 2: Summary of Biological Activities
Activity Type | Target Organism/Enzyme | Effectiveness |
---|---|---|
Anticancer | Various cancer cell lines | Significant (IC50 values) |
Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong |
Enzyme Inhibition | Acetylcholinesterase (AChE), Urease | Strong inhibition |
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c16-10-5-6-13(17-9-10)18-14(22)7-8-21-15(23)11-3-1-2-4-12(11)19-20-21/h1-6,9H,7-8H2,(H,17,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOMPNCJXHLMTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=NC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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